molecular formula C20H21N3O4 B1666171 Benzamide, 5-amino-2-((5-phthalimidopentyl)oxy)- CAS No. 13738-12-0

Benzamide, 5-amino-2-((5-phthalimidopentyl)oxy)-

Cat. No.: B1666171
CAS No.: 13738-12-0
M. Wt: 367.4 g/mol
InChI Key: VURMJRKJXDXIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 5-amino-2-((5-phthalimidopentyl)oxy)- is a bioactive chemical.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study on compounds isolated from endophytic Streptomyces YIM67086, including a new benzamide, revealed antimicrobial and antioxidant activities. This benzamide was specifically noted for its antioxidant activity, suggesting its potential in applications requiring antimicrobial and antioxidative properties (Yang et al., 2015).

Synthesis and Antiviral Applications

Another research focused on benzamide-based 5-aminopyrazoles, highlighting their synthesis and antiviral activities against the avian influenza virus, H5N1. This indicates the potential use of such benzamide derivatives in antiviral therapies, especially in combating bird flu influenza (Hebishy et al., 2020).

Method for Carbonylation

A method involving the direct carbonylation of aminoquinoline benzamides has been developed. This process, which proceeds at room temperature and utilizes oxygen from air, is significant for synthesizing various compounds, potentially expanding the utility of benzamides in chemical synthesis (Grigorjeva & Daugulis, 2014).

Antibacterial and Cytotoxic Activity

A series of benzamide derivatives exhibited antibacterial activity against specific bacterial strains and cytotoxicity against human tumor cell lines. This suggests their application in developing new antibacterial and anticancer agents (Devarasetty et al., 2016).

Antifungal Applications

Research on certain benzamides showed potential as antifungal agents, indicating their use in treating fungal infections (Narayana et al., 2004).

Properties

CAS No.

13738-12-0

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]benzamide

InChI

InChI=1S/C20H21N3O4/c21-13-8-9-17(16(12-13)18(22)24)27-11-5-1-4-10-23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11,21H2,(H2,22,24)

InChI Key

VURMJRKJXDXIDH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)N

Appearance

Solid powder

13738-12-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, 5-amino-2-((5-phthalimidopentyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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